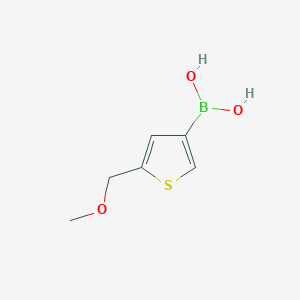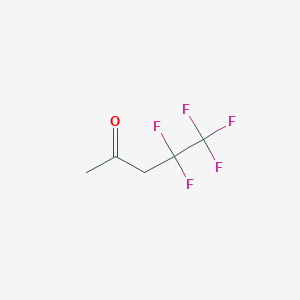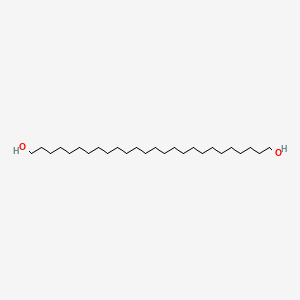![molecular formula C11H11IN2O3 B12098205 Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an ethyl ester group, a hydroxymethyl group, and an iodine atom attached to the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate pyridine derivatives with suitable reagents.
Introduction of the iodine atom: Iodination can be performed using iodine or iodine monochloride in the presence of oxidizing agents.
Esterification: The carboxylic acid group is esterified using ethanol and acid catalysts to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents and catalysts are potential strategies to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.
Major Products
Oxidation: Ethyl 6-(carboxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate.
Reduction: Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate.
Substitution: Ethyl 6-(hydroxymethyl)-8-azidoimidazo[1,2-a]pyridine-2-carboxylate or ethyl 6-(hydroxymethyl)-8-thioimidazo[1,2-a]pyridine-2-carboxylate.
科学研究应用
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a lead compound in drug discovery programs targeting various diseases, such as tuberculosis and inflammatory disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
作用机制
The mechanism of action of ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting the activity of enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes in inflammation.
Interacting with receptors: Modulating the activity of receptors, such as G-protein-coupled receptors (GPCRs), to alter cellular signaling.
Disrupting cellular processes: Interfering with processes like DNA replication or protein synthesis in microbial cells, leading to antimicrobial effects.
相似化合物的比较
Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate: Lacks the iodine atom, which may result in different biological activities and reactivity.
Ethyl 6-(hydroxymethyl)-8-bromoimidazo[1,2-a]pyridine-2-carboxylate: Contains a bromine atom instead of iodine, which may affect its chemical reactivity and biological properties.
Ethyl 6-(hydroxymethyl)-8-chloroimidazo[1,2-a]pyridine-2-carboxylate: Contains a chlorine atom instead of iodine, which may influence its pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogues.
属性
分子式 |
C11H11IN2O3 |
|---|---|
分子量 |
346.12 g/mol |
IUPAC 名称 |
ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11IN2O3/c1-2-17-11(16)9-5-14-4-7(6-15)3-8(12)10(14)13-9/h3-5,15H,2,6H2,1H3 |
InChI 键 |
ZZDQTOQZZWXHQX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)-](/img/structure/B12098172.png)

![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)



![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)

